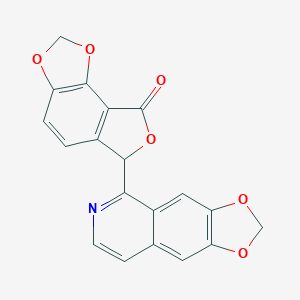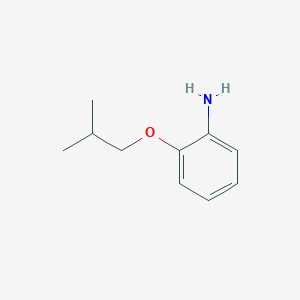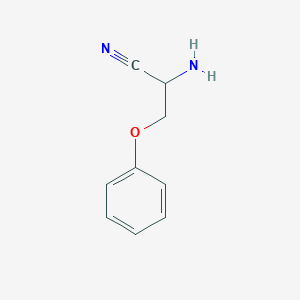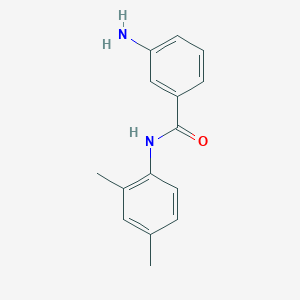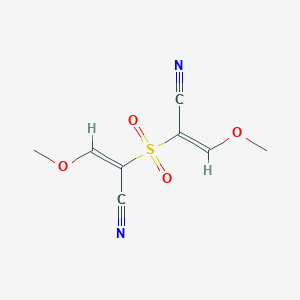
2,2'-Sulfonylbis(3-methoxy-2-propenenitrile)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-Sulfonylbis(3-methoxy-2-propenenitrile), also known as sulcotrione, is a synthetic herbicide that is widely used in agriculture. It belongs to the class of triketone herbicides and is known for its selective action against broadleaf weeds. Sulcotrione has gained popularity as an effective herbicide due to its low toxicity and environmental impact.
作用機序
Sulcotrione works by inhibiting the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for the synthesis of carotenoids and plastoquinones in plants. This leads to the disruption of chlorophyll synthesis and ultimately results in the death of the target weeds.
生化学的および生理学的効果
Sulcotrione has been found to have no significant effect on the growth and development of crops. It does not affect the yield or quality of crops and has no residual effects on the soil. Sulcotrione is rapidly metabolized and degraded in the soil, making it a safe and effective herbicide.
実験室実験の利点と制限
Sulcotrione has several advantages for lab experiments. It has a high level of selectivity and can be used to target specific weeds without affecting the growth of crops. It is also easy to apply and has a low toxicity to non-target organisms. However, 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized and degraded in the soil, making it difficult to study its long-term effects. Additionally, 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) can only be used on certain crops and is not effective against all types of weeds.
将来の方向性
There are several future directions for the study of 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile). One area of research is the development of new formulations of 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) that can be more effective against a wider range of weeds. Another area of research is the study of the long-term effects of 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) on soil health and microbial communities. Additionally, research can be conducted to explore the potential use of 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance.
合成法
Sulcotrione is synthesized by the reaction of 2-methoxypropene with sulfur dioxide and cyanide to form the intermediate 2-cyanomethylthiirane. This intermediate is then reacted with acetaldehyde to form 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile). The overall reaction can be represented as follows:
科学的研究の応用
Sulcotrione has been extensively studied for its herbicidal properties. It is used to control weeds in a variety of crops, including corn, soybeans, and sunflowers. Research has shown that 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) is effective against a wide range of broadleaf weeds, including pigweeds, waterhemp, and morning glories. Additionally, 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) has been found to have a low toxicity to non-target organisms, making it an environmentally friendly herbicide.
特性
CAS番号 |
103594-43-0 |
|---|---|
製品名 |
2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) |
分子式 |
C8H8N2O4S |
分子量 |
228.23 g/mol |
IUPAC名 |
(E)-2-[(E)-1-cyano-2-methoxyethenyl]sulfonyl-3-methoxyprop-2-enenitrile |
InChI |
InChI=1S/C8H8N2O4S/c1-13-5-7(3-9)15(11,12)8(4-10)6-14-2/h5-6H,1-2H3/b7-5+,8-6+ |
InChIキー |
FPNPABFCLMOUDJ-UHFFFAOYSA-N |
異性体SMILES |
CO/C=C(/S(=O)(=O)/C(=C/OC)/C#N)\C#N |
SMILES |
COC=C(C#N)S(=O)(=O)C(=COC)C#N |
正規SMILES |
COC=C(C#N)S(=O)(=O)C(=COC)C#N |
その他のCAS番号 |
112831-03-5 |
同義語 |
2,2'-bis(methoxymethylene)-2,2'-sulfonyldiacetonitrile MMSBA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



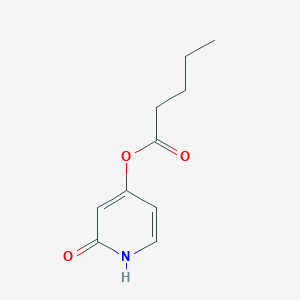
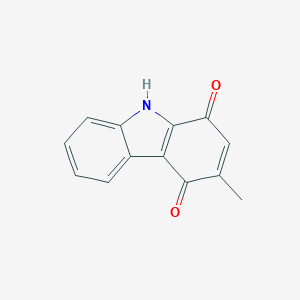
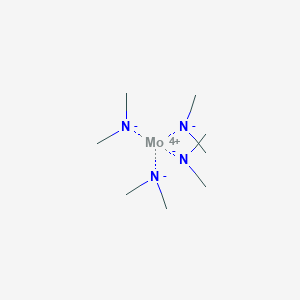
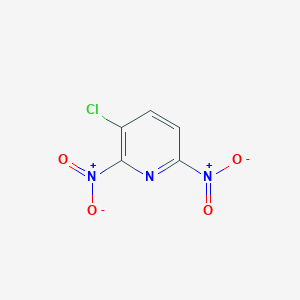
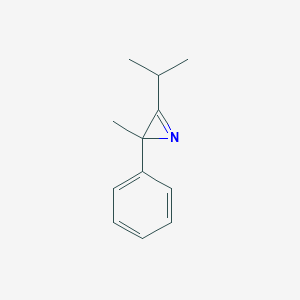
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B8940.png)
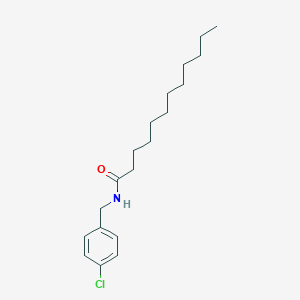
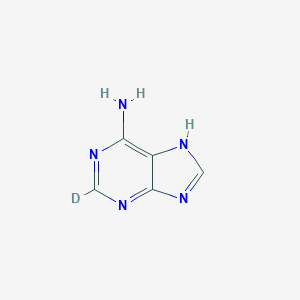
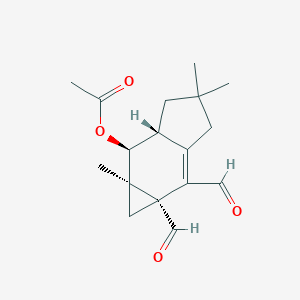
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)
